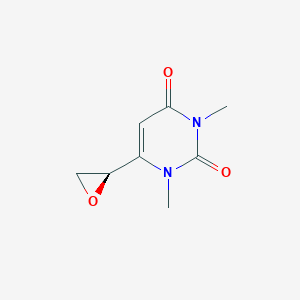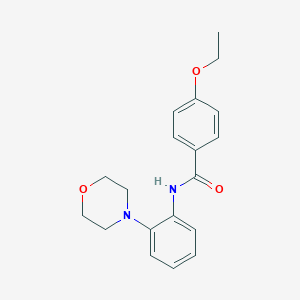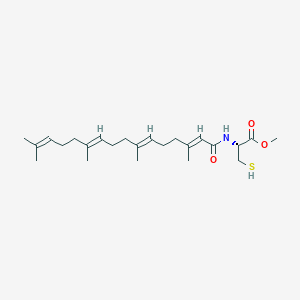![molecular formula C16H17N3O3S B238449 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, also known as DMCM, is a chemical compound that has been widely studied for its applications in scientific research. DMCM is a potent antagonist of the GABA-A receptor, which plays a crucial role in the regulation of neuronal activity in the brain.
Mechanism Of Action
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide acts as a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to the receptor, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide prevents the binding of GABA and inhibits its inhibitory effects on neuronal activity. This leads to increased excitability of neurons, which can result in seizures and other neurological disorders.
Biochemical And Physiological Effects
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can lead to increased arousal and alertness. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to increase heart rate and blood pressure, which can be potentially dangerous in certain contexts.
Advantages And Limitations For Lab Experiments
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has a number of advantages and limitations for use in lab experiments. One advantage is its potency as a GABA-A receptor antagonist, which allows for precise manipulation of neuronal activity. However, its effects on other neurotransmitters and physiological systems can make it difficult to interpret results. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has potential safety concerns, such as its effects on heart rate and blood pressure, which must be carefully monitored in lab experiments.
Future Directions
There are a number of future directions for research on 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. One area of interest is its potential applications in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to understand the effects of 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide on other neurotransmitter systems and physiological processes. Finally, the development of more selective GABA-A receptor antagonists could allow for more precise manipulation of neuronal activity and lead to new insights into the functioning of the brain.
Synthesis Methods
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-amino-4-methylpyridine, followed by the addition of thiourea and subsequent treatment with hydrochloric acid. The final product is then purified through recrystallization to obtain 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in high purity.
Scientific Research Applications
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its applications in scientific research. It is commonly used as a tool to study the GABA-A receptor and its role in regulating neuronal activity in the brain. 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has also been used to investigate the effects of GABA-A receptor antagonists on anxiety, depression, and other psychiatric disorders. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been used to study the effects of GABA-A receptor antagonists on seizure activity and epilepsy.
properties
Product Name |
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
Molecular Formula |
C16H17N3O3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O3S/c1-10-4-5-17-14(6-10)18-16(23)19-15(20)11-7-12(21-2)9-13(8-11)22-3/h4-9H,1-3H3,(H2,17,18,19,20,23) |
InChI Key |
OUEUNQRJAQCTBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)


![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)


![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
